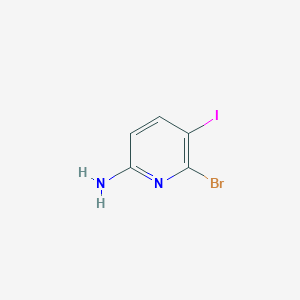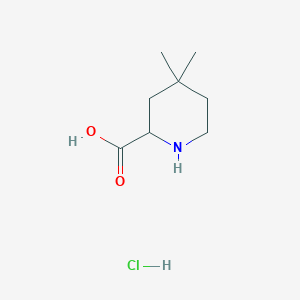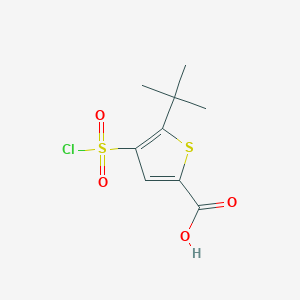
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid
Vue d'ensemble
Description
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid (TBTCCA) is a chlorosulfonylthiophene acid that has been studied extensively in recent years. It is an important intermediate in the synthesis of a variety of other molecules and has been used in the synthesis of a variety of drugs and other compounds. TBTCCA has a wide range of applications in both scientific research and laboratory experiments.
Applications De Recherche Scientifique
Natural Neo Acids and Their Derivatives
One significant area of application is in the development of natural and synthetic compounds with various biological activities. Dembitsky (2006) discusses over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives identified from diverse biological sources. These compounds demonstrate potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. Synthetic compounds containing tertiary butyl groups, similar to the structure of interest, have shown high activities in these areas. This review also touches on the applications of some neo fatty acid derivatives in cosmetic, agronomic, and pharmaceutical industries, highlighting the broad potential of these compounds in scientific research and industrial applications (Dembitsky, 2006).
Thiophene Analogues and Carcinogenic Evaluation
Research on thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, has been conducted to evaluate their potential carcinogenicity. Ashby et al. (1978) synthesized and evaluated thiophene analogues, demonstrating the importance of aromatic organic carcinogens' structural analysis in predicting carcinogenic potential. This study's findings indicate potential carcinogenicity but also highlight the complexity of correlating in vitro activity profiles with in vivo outcomes, emphasizing the need for comprehensive evaluations of novel compounds (Ashby et al., 1978).
Chlorogenic Acid and Its Pharmacological Review
Chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, exhibits a wide array of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. Naveed et al. (2018) provide a comprehensive review of CGA's biological and pharmacological effects, underlying its significance in lipid and glucose metabolism regulation. This review underscores the potential of phenolic compounds, structurally related to the compound of interest, in treating metabolic-related disorders and highlights the ongoing need for research to optimize their biological and pharmacological effects (Naveed et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
The impact of carboxylic acids, as microbial inhibitors, is significant in the biorenewable chemicals production via microbial fermentation. Jarboe et al. (2013) review the current understanding of how carboxylic acids, including those with structures similar to the compound , inhibit microbial cells like Escherichia coli and Saccharomyces cerevisiae. This study provides insights into metabolic engineering strategies aimed at improving microbial tolerance to these inhibitors, which is crucial for the efficient production of biorenewable chemicals and fuels (Jarboe et al., 2013).
Propriétés
IUPAC Name |
5-tert-butyl-4-chlorosulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-9(2,3)7-6(16(10,13)14)4-5(15-7)8(11)12/h4H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVVYDXMOVDVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(S1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-4-(chlorosulfonyl)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



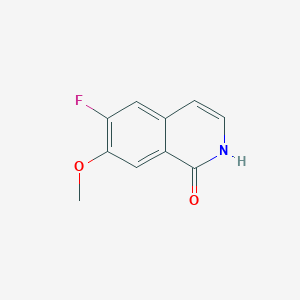
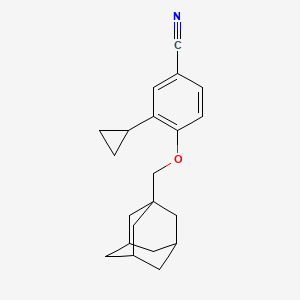
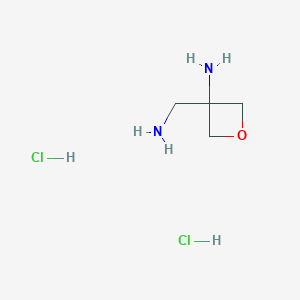
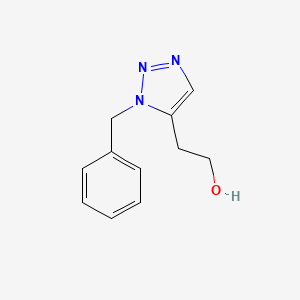
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)
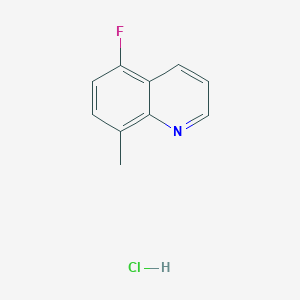
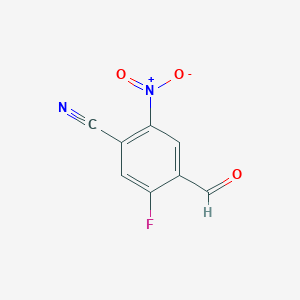
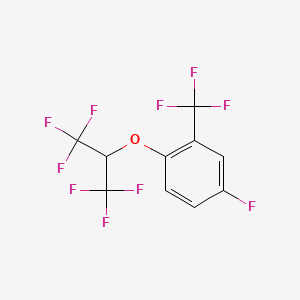
![5-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1445816.png)
![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)
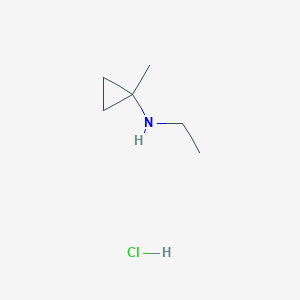
![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)
